molecular formula C21H17N5O5 B2811836 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-39-5

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2811836
CAS No.: 898443-39-5
M. Wt: 419.397
InChI Key: BWAWOJLMRPCVOO-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethoxyphenyl Group: This step involves the coupling of the benzodioxole ring with an ethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving amines and carbonyl compounds.

    Final Coupling and Cyclization: The final step involves the coupling of the intermediate compounds followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxol-5-yl(4-ethoxyphenyl)methanone
  • N-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylamide

Uniqueness

Compared to similar compounds, 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a more complex structure, which may confer unique properties. Its combination of benzodioxole, ethoxyphenyl, and purine moieties allows for a broader range of interactions and applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-2-29-13-6-3-11(4-7-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-5-8-14-15(9-12)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAWOJLMRPCVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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